![molecular formula C31H22N2O4 B271310 2-({4-[(2-Naphthylanilino)carbonyl]anilino}carbonyl)benzoic acid](/img/structure/B271310.png)
2-({4-[(2-Naphthylanilino)carbonyl]anilino}carbonyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-({4-[(2-Naphthylanilino)carbonyl]anilino}carbonyl)benzoic acid, also known as N-(2-Naphthyl)-2-[4-(2-thienylcarbonyl)phenyl]propanamide, is a chemical compound with potential use in scientific research. This compound belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and has been found to exhibit anti-inflammatory and analgesic properties.
作用机制
The mechanism of action of 2-({4-[(2-Naphthylanilino)carbonyl]anilino}carbonyl)benzoic acid involves the inhibition of the COX enzyme. This compound binds to the active site of the enzyme and prevents it from converting arachidonic acid into prostaglandins. As a result, the production of prostaglandins is reduced, leading to a decrease in inflammation and pain.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and analgesic properties, this compound has been found to exhibit other biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the advantages of using 2-({4-[(2-Naphthylanilino)carbonyl]anilino}carbonyl)benzoic acid in lab experiments is its well-established mechanism of action. This compound has been extensively studied and its effects on the COX enzyme are well understood. Another advantage is its relatively low toxicity, which makes it a suitable candidate for in vitro and in vivo experiments. However, one limitation is its poor solubility in water, which can affect its bioavailability and limit its use in certain experiments.
未来方向
There are several future directions for the study of 2-({4-[(2-Naphthylanilino)carbonyl]anilino}carbonyl)benzoic acid. One direction is the development of more potent and selective COX inhibitors based on this compound. Another direction is the investigation of its potential use in the treatment of cancer and neurodegenerative diseases. Furthermore, the use of this compound in combination with other drugs or therapies could enhance its therapeutic effects and reduce its side effects.
合成方法
The synthesis of 2-({4-[(2-Naphthylanilino)carbonyl]anilino}carbonyl)benzoic acid involves the reaction between 2-naphthylamine and 4-(2-thienylcarbonyl)benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction takes place in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. After the reaction, the product is purified by recrystallization or column chromatography.
科学研究应用
2-({4-[(2-Naphthylanilino)carbonyl]anilino}carbonyl)benzoic acid has been extensively used in scientific research for its anti-inflammatory and analgesic properties. It has been found to inhibit the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. This compound has been used to study the mechanism of action of COX inhibitors and their potential use in the treatment of inflammatory diseases such as arthritis.
属性
分子式 |
C31H22N2O4 |
|---|---|
分子量 |
486.5 g/mol |
IUPAC 名称 |
2-[[4-[naphthalen-2-yl(phenyl)carbamoyl]phenyl]carbamoyl]benzoic acid |
InChI |
InChI=1S/C31H22N2O4/c34-29(27-12-6-7-13-28(27)31(36)37)32-24-17-14-22(15-18-24)30(35)33(25-10-2-1-3-11-25)26-19-16-21-8-4-5-9-23(21)20-26/h1-20H,(H,32,34)(H,36,37) |
InChI 键 |
JKFWCIGPJOVPST-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N(C2=CC3=CC=CC=C3C=C2)C(=O)C4=CC=C(C=C4)NC(=O)C5=CC=CC=C5C(=O)O |
规范 SMILES |
C1=CC=C(C=C1)N(C2=CC3=CC=CC=C3C=C2)C(=O)C4=CC=C(C=C4)NC(=O)C5=CC=CC=C5C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






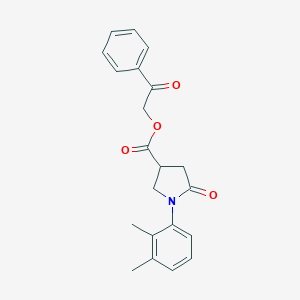
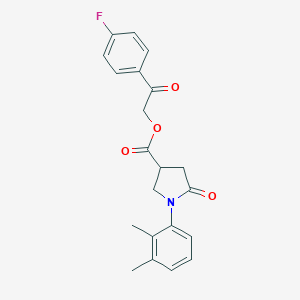



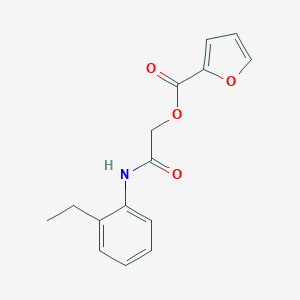

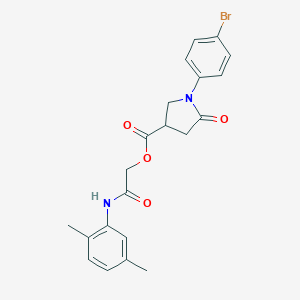
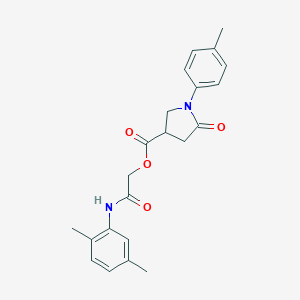
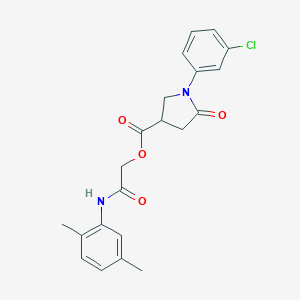
![2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate](/img/structure/B271251.png)